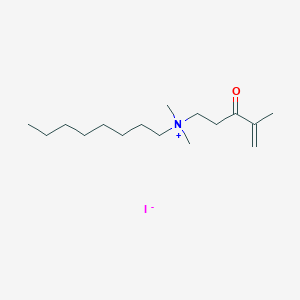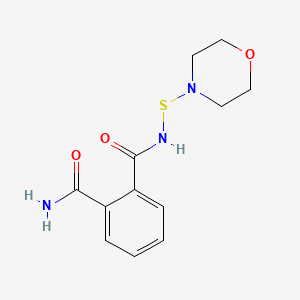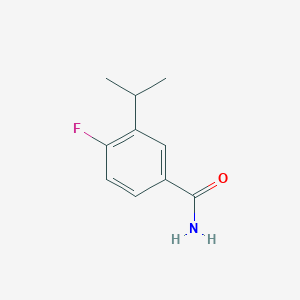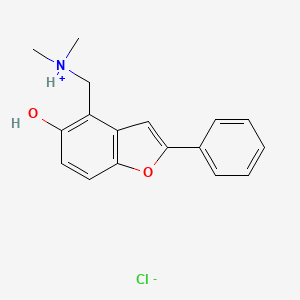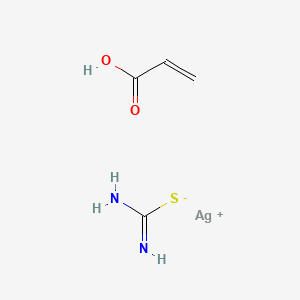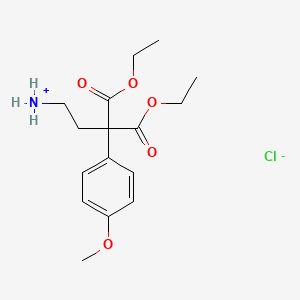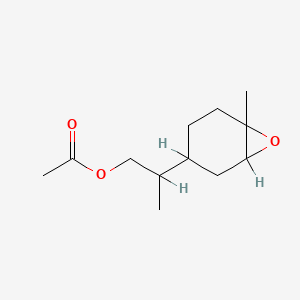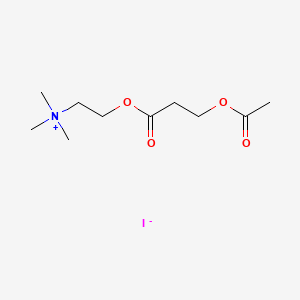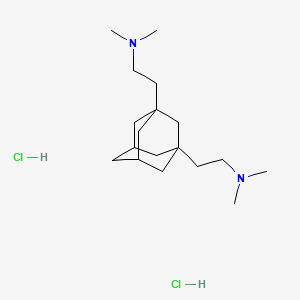
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride: is a chemical compound that features an adamantane core with two dimethylaminoethyl groups attached at the 1 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride typically involves the reaction of adamantane with dimethylaminoethyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as crystallization or distillation to purify the final product.
Safety Measures: Strict adherence to safety protocols to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as a ligand for nicotinic acetylcholine receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and neuroprotective properties.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism of action of Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to therapeutic effects, such as neuroprotection and antiviral activity .
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent compound, used as an antiviral agent.
Memantine: A derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another derivative with antiviral and antiparkinsonian properties.
Uniqueness
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride is unique due to its dual dimethylaminoethyl groups, which enhance its binding affinity to certain molecular targets. This structural feature distinguishes it from other adamantane derivatives and contributes to its specific biological activities .
Propiedades
Número CAS |
52673-65-1 |
|---|---|
Fórmula molecular |
C18H36Cl2N2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-[3-[2-(dimethylamino)ethyl]-1-adamantyl]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C18H34N2.2ClH/c1-19(2)7-5-17-10-15-9-16(11-17)13-18(12-15,14-17)6-8-20(3)4;;/h15-16H,5-14H2,1-4H3;2*1H |
Clave InChI |
FAPJKUXLWRHQRD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC12CC3CC(C1)CC(C3)(C2)CCN(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
